3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes dimethoxyphenyl, hydroxyphenyl, and phenyl groups attached to a pyrazole ring, along with a carbothioamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the dimethoxyphenyl and hydroxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the carbothioamide group: This step involves the reaction of the pyrazole derivative with thiocarbamoyl chloride or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction and gene expression.
Inducing oxidative stress: Leading to cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Lacks the N-phenyl group.
3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide: Contains a carboxamide group instead of a carbothioamide group.
Uniqueness
The presence of the N-phenyl and carbothioamide groups in 3-(2,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide imparts unique chemical properties and potential biological activities, distinguishing it from similar compounds.
Properties
Molecular Formula |
C24H23N3O3S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C24H23N3O3S/c1-29-17-12-13-18(23(14-17)30-2)20-15-21(19-10-6-7-11-22(19)28)27(26-20)24(31)25-16-8-4-3-5-9-16/h3-14,21,28H,15H2,1-2H3,(H,25,31) |
InChI Key |
ZNYWVVJSWHRBRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=S)NC4=CC=CC=C4)OC |
Origin of Product |
United States |
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